![molecular formula C19H22N2O3 B7507900 N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide, also known as DCMC, is a compound that has been extensively studied for its potential use in scientific research. DCMC belongs to the class of compounds known as chromenones, which are known to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the serotonin receptor 5-HT1A, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, this compound has been shown to enhance the activity of the neurotransmitter acetylcholine, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide in lab experiments is its wide range of pharmacological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, as well as potential applications in the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may limit its bioavailability and effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide. One area of research is the development of more effective synthesis methods for this compound, which may improve its bioavailability and effectiveness in lab experiments. Another area of research is the investigation of this compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective therapeutic interventions.
Métodos De Síntesis
The synthesis of N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide involves the condensation of 4-chloro-7-hydroxycoumarin with dicyclopropylmethylamine, followed by acetylation of the resulting intermediate with acetic anhydride. The final product is obtained as a white crystalline solid with a melting point of 190-192 °C.
Aplicaciones Científicas De Investigación
N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine.
Propiedades
IUPAC Name |
N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-11(22)21-15-6-7-16-14(8-18(23)24-17(16)9-15)10-20-19(12-2-3-12)13-4-5-13/h6-9,12-13,19-20H,2-5,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEGKAIPEFHQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CNC(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
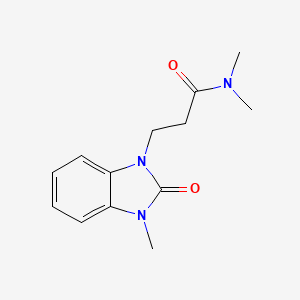
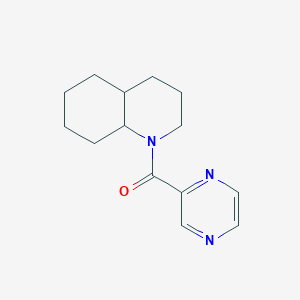

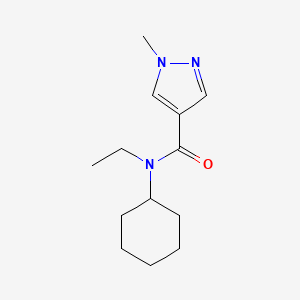
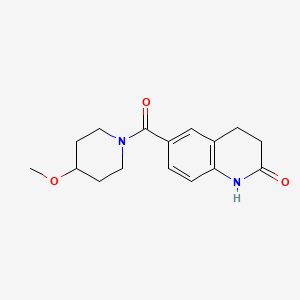
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)
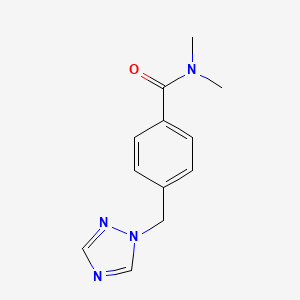
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)


